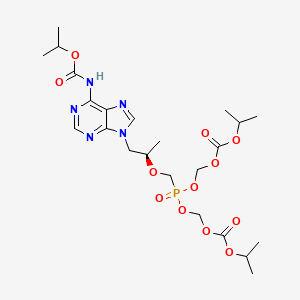

Tenofovir Disoproxil Isopropoxycarbonyl

Beschreibung

Eigenschaften

IUPAC Name |

propan-2-yl [[(2R)-1-[6-(propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N5O12P/c1-14(2)38-21(29)27-19-18-20(25-9-24-19)28(10-26-18)8-17(7)35-13-41(32,36-11-33-22(30)39-15(3)4)37-12-34-23(31)40-16(5)6/h9-10,14-17H,8,11-13H2,1-7H3,(H,24,25,27,29)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVGIZKCGVNNKM-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1=C2C(=NC=N1)N(C=N2)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)NC(=O)OC(C)C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N5O12P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858428 |

Source

|

| Record name | Bis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] [({(2R)-1-[6-({[(propan-2-yl)oxy]carbonyl}amino)-9H-purin-9-yl]propan-2-yl}oxy)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244022-54-5 |

Source

|

| Record name | (R)-Isopropyl (9-(2-((bis(((isopropoxycarbonyl)oxy)methoxy)phosphoryl)methoxy)propyl)-9H-purin-6-yl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1244022545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] [({(2R)-1-[6-({[(propan-2-yl)oxy]carbonyl}amino)-9H-purin-9-yl]propan-2-yl}oxy)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-ISOPROPYL (9-(2-((BIS(((ISOPROPOXYCARBONYL)OXY)METHOXY)PHOSPHORYL)METHOXY)PROPYL)-9H-PURIN-6-YL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72BJ59FVC3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and characterization of Tenofovir Disoproxil Fumarate impurities

An In-Depth Technical Guide to the Synthesis and Characterization of Tenofovir Disoproxil Fumarate Impurities

Abstract

This technical guide provides a comprehensive overview for the identification, synthesis, and characterization of impurities associated with Tenofovir Disoproxil Fumarate (TDF), a critical antiretroviral agent. As a prodrug, TDF's stability and purity are paramount to its therapeutic efficacy and safety. This document, intended for researchers, analytical scientists, and drug development professionals, delves into the classification of TDF impurities, detailing the synthetic pathways for key process-related impurities and the mechanisms of degradation product formation under various stress conditions. We present field-proven, step-by-step protocols for impurity synthesis and forced degradation studies, explaining the scientific rationale behind experimental choices. Furthermore, this guide outlines the essential analytical techniques—primarily High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the robust characterization and quantification of these impurities. By integrating detailed methodologies with mechanistic insights, this whitepaper serves as an authoritative resource for ensuring the quality control and regulatory compliance of TDF.

Introduction: The Imperative of Impurity Profiling for TDF

Tenofovir Disoproxil Fumarate (TDF) is a cornerstone in the treatment and prophylaxis of HIV-1 and chronic hepatitis B infections.[1][2] It is a prodrug of Tenofovir, which, upon intracellular phosphorylation to its active diphosphate form, inhibits the viral reverse transcriptase enzyme, a critical step in viral replication.[3] The efficacy of TDF is intrinsically linked to its chemical structure, which includes two isopropyloxycarbonylmethyl (disoproxil) ester groups that enhance oral bioavailability.[1]

However, these ester linkages, along with other structural features, render the molecule susceptible to both synthetic side-reactions and degradation. The presence of impurities, even in minute quantities, can significantly impact the drug's safety, efficacy, and stability. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the rigorous identification, quantification, and control of impurities in any active pharmaceutical ingredient (API).[1][3] According to ICH guidelines, impurities present above a 0.1% threshold are considered potentially toxic and require identification.[1]

This guide provides an in-depth exploration of the landscape of TDF impurities. We will move beyond simple identification to cover the controlled synthesis of process-related impurities and the induced formation of degradation products through forced degradation studies. This dual approach is essential, as it provides the reference standards necessary for developing and validating the stability-indicating analytical methods required for quality control in a pharmaceutical setting.[4][5]

Classification of Tenofovir Disoproxil Fumarate Impurities

Impurities in TDF can be broadly categorized based on their origin: process-related impurities that arise during synthesis and degradation products that form during storage or under stress conditions. A clear understanding of these classifications is fundamental to developing effective control strategies.

-

Process-Related Impurities: These are substances that are formed as by-products during the synthesis of the TDF drug substance. Their presence is often related to the starting materials, intermediates, reagents, or reaction conditions employed. Examples include incompletely reacted intermediates like Mono-POC Tenofovir, isomers such as the (S)-enantiomer, or by-products from side reactions, like Tenofovir Disoproxil Carbamate.[1][6]

-

Degradation Products: These impurities result from the chemical decomposition of the TDF molecule over time or upon exposure to stress factors such as heat, light, humidity, acid, base, or oxidation.[2][7][8] The primary degradation pathway for TDF involves the hydrolysis of its ester linkages.[9]

-

Multimeric Impurities: A specific class of impurities where two or more TDF molecules (or their derivatives) condense, often facilitated by reagents like formaldehyde.[10]

Synthesis of Key Process-Related TDF Impurities

To accurately quantify impurities in TDF batches, pure reference standards are required. When these are not commercially available, they must be synthesized. This section provides exemplary protocols for synthesizing known process-related impurities.

Synthesis of Mono-POC Tenofovir (Impurity A)

Mono-POC Tenofovir, or Tenofovir isoproxil monoester, is a key intermediate and a common hydrolytic degradation product.[1][11] Its synthesis involves the controlled partial hydrolysis of TDF.

Experimental Protocol:

-

Suspension: Suspend Tenofovir Disoproxil Fumarate (3.0 g) in a mixture of acetonitrile (15 ml) and water (24 ml) at room temperature.[1]

-

pH Adjustment: Add ammonium hydroxide solution to adjust the mixture to pH 9.[1]

-

Reaction: Heat the reaction mixture to 45°C and stir for 18 hours.[1]

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an ethyl acetate/methanol (35:65 v/v) mobile phase.[1]

-

Work-up: Once the reaction is complete, concentrate the reaction mass under reduced pressure to remove solvents.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, using an ethyl acetate/methanol (40:60 v/v) gradient as the mobile phase to yield the pure impurity.[1]

Scientist's Note (Causality): The choice of a mildly basic pH (9) and elevated temperature (45°C) is critical. This condition is strong enough to catalyze the hydrolysis of one of the two highly labile disoproxil ester groups but gentle enough to prevent complete hydrolysis to Tenofovir. Acetonitrile acts as a co-solvent to improve the solubility of the starting material. Column chromatography is essential for separating the desired mono-ester from unreacted TDF and the fully hydrolyzed Tenofovir.

Synthesis of Tenofovir Disoproxil Carbamate

This impurity is a process-related impurity that can be formed by a reaction with isopropyl chloroformate under basic conditions.[1]

Experimental Protocol:

-

Dissolution: Dissolve Tenofovir Disoproxil in a suitable aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., triethylamine).

-

Reaction: Cool the solution in an ice bath and add isopropyl chloroformate dropwise while stirring under an inert nitrogen atmosphere.

-

Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Quenching & Extraction: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography to obtain the pure carbamate impurity.[1]

Scientist's Note (Causality): The base (triethylamine) acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation. The reaction is conducted at a low temperature to control its exothermic nature and prevent side reactions. The inert atmosphere is crucial to prevent reactions with atmospheric moisture and CO2.

Forced Degradation Studies: Simulating Stability Challenges

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing.[3] It is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[2][3][9]

Exemplary Protocols for Forced Degradation

General Preparation: Prepare a stock solution of TDF in a suitable solvent like acetonitrile or methanol (e.g., 1 mg/mL).[9]

4.1 Acidic Hydrolysis

-

Protocol: Mix a known volume of the TDF stock solution with an equal volume of 0.1 N Hydrochloric Acid (HCl). Incubate the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2 hours). After incubation, cool and neutralize the solution with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH). Dilute with the mobile phase for analysis.[9]

-

Expected Outcome: Degradation of 10-11% has been observed under these conditions, primarily through the cleavage of the ester linkages.[3][12]

4.2 Alkaline Hydrolysis

-

Protocol: Mix a known volume of the TDF stock solution with an equal volume of 0.1 N Sodium Hydroxide (NaOH). Keep the solution at room temperature for a very short duration (e.g., 10-15 minutes) due to TDF's high sensitivity to alkaline conditions. Neutralize with an equivalent amount of 0.1 N HCl and dilute for analysis.[9]

-

Expected Outcome: TDF degrades rapidly in alkaline conditions, with around 10.6% degradation observed.[12][13] Two primary degradants have been characterized under these conditions.[14]

4.3 Oxidative Degradation

-

Protocol: Mix a known volume of the TDF stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified duration (e.g., 24 hours). Dilute the solution with the mobile phase for analysis.[9]

-

Expected Outcome: Significant degradation (around 12-19%) is expected, indicating susceptibility to oxidation.[3][13]

4.4 Thermal Degradation

-

Protocol: Expose the solid TDF drug substance to dry heat (e.g., 60-70°C) for an extended period (e.g., 8 hours to 48 hours).[2][13] Dissolve the stressed sample in a suitable solvent for analysis.

-

Expected Outcome: Thermal stress can lead to the formation of multiple degradation products, with at least five degradants isolated and characterized in one study.[2][8]

Analytical Characterization of TDF Impurities

The structural elucidation and quantification of impurities rely on a combination of powerful analytical techniques. A stability-indicating method is one that can separate the drug substance from all potential impurities and degradation products.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC and UPLC are the workhorse techniques for separating and quantifying TDF and its impurities.[9] Reversed-phase chromatography is most commonly employed.

Typical HPLC/UPLC Method Parameters:

| Parameter | Typical Condition | Rationale |

| Column | C18 (e.g., Kromasil C18, 100mm x 4.6mm, 5 µm)[6] or fused-core columns (e.g., Accucore aQ)[15] | C18 stationary phases provide excellent hydrophobic retention for separating TDF and its structurally similar, less polar impurities. Fused-core columns offer higher efficiency and faster analysis times.[15] |

| Mobile Phase A | Aqueous buffer (e.g., 25 mM Ammonium Acetate, pH 3.8[15] or 0.05M Sodium Dihydrogen Phosphate, pH 2.3[16]) | A buffered aqueous phase controls the ionization state of the analytes, ensuring reproducible retention times. Acidic pH is often used to suppress the ionization of the phosphonate group. |

| Mobile Phase B | Organic Solvent (e.g., Acetonitrile, Methanol) | The organic modifier is used to elute the analytes from the C18 column. A mixture of acetonitrile and methanol can be used in a ternary gradient to fine-tune selectivity.[15] |

| Gradient | Gradient elution (increasing %B over time) | A gradient is necessary to elute both the early, more polar impurities (like Tenofovir) and the later, nonpolar impurities (like TDF itself) within a reasonable run time.[15][17] |

| Flow Rate | 0.6 - 1.0 mL/min for HPLC; ~0.3 mL/min for UPLC[16][18] | Optimized for column dimensions and particle size to achieve good separation efficiency. |

| Detection | UV at 260 nm[3][16] | The purine ring in Tenofovir provides strong UV absorbance at this wavelength, allowing for sensitive detection of the API and related impurities. |

| Column Temp. | 30 - 40 °C[17][18] | Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape. |

Mass Spectrometry (MS) and NMR Spectroscopy

While HPLC-UV is used for quantification, it does not provide definitive structural information. For this, hyphenated and standalone techniques are indispensable.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identifying unknown impurities. It provides the molecular weight of the impurity, and tandem MS (MS/MS) experiments can generate fragmentation patterns that offer clues to its structure.[14][19] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition of an impurity.[2][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation.[9] Once an impurity has been isolated (e.g., by preparative HPLC), 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are performed to definitively map the chemical structure and confirm the identity of process-related impurities and degradation products.[2][14]

Summary of Known TDF Impurities

The following table summarizes some of the key impurities that have been identified, synthesized, and characterized in the literature.

| Impurity Name | Common Origin |

| Tenofovir | Degradation (Hydrolysis) |

| Mono-POC Tenofovir (Tenofovir Monoisoproxil) | Process Intermediate / Degradation[6][11] |

| (S)-Tenofovir Disoproxil Fumarate (Enantiomeric Impurity) | Process (from starting material)[20][21] |

| Tenofovir Disoproxil Carbamate | Process[1][6] |

| Tenofovir Isopropyl Isoproxil | Process[1][6] |

| 9-Propenyladenine (Impurity K) | Process[20][22] |

| Dimer and Multimeric Impurities | Degradation/Process[10][23] |

| N-hydroxymethylated impurities | Process (enhanced by water)[24] |

Conclusion

The synthesis and characterization of Tenofovir Disoproxil Fumarate impurities are non-trivial but essential activities in the lifecycle of this vital medication. A thorough understanding of how impurities are formed, both during synthesis and through degradation, allows for the development of robust manufacturing processes and stable formulations. The strategic synthesis of potential impurities provides the necessary reference standards for the validation of highly specific, stability-indicating analytical methods. The combined application of chromatographic and spectroscopic techniques, particularly HPLC, MS, and NMR, provides the analytical backbone for ensuring that every batch of TDF meets the stringent purity and safety standards demanded by regulatory authorities and, ultimately, patients.

References

-

Panmand, D., Shelke, S., & Shinde, D. (2016). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica, 8(1), 338-343. [Link]

-

Debaje, P. D., & Harishchandra, H. C. (2020). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. Asian Journal of Pharmaceutical Research and Development, 8(2), 21-25. [Link]

-

Debaje, P. D., & Chavan, H. H. (2020). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. ResearchGate. [Link]

-

Ye, M., et al. (2016). Identification, synthesis and characterization of new impurities in tenofovir. Journal of Pharmaceutical and Biomedical Analysis, 125, 343-349. [Link]

-

Debaje, P. D., & Chavan, H. H. (2020). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. Asian Journal of Pharmaceutical Research and Development. [Link]

-

Sama, S. R., et al. (2023). Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism. ACS Omega, 8(26), 23783–23793. [Link]

- Google Patents. (2017).

-

Kumar, A., et al. (2014). Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation. ISRN Chromatography. [Link]

-

Sama, S. R., et al. (2023). Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism. PubMed. [Link]

-

The International Pharmacopoeia. (2015). Tenofovir disoproxil fumarate (Tenofoviri disoproxili fumaras). [Link]

-

Li, H., et al. (2019). Synthesis of Multimeric Impurities of Tenofovir Disoproxil Fumarate. Synthetic Communications, 49(16), 2111-2119. [Link]

-

Pharmaffiliates. Tenofovir-impurities. [Link]

-

Ripin, D. H. B., et al. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Organic Process Research & Development, 14(5), 1194–1201. [Link]

-

Ye, M., et al. (2016). Identification, synthesis and characterization of new impurities in tenofovir. ResearchGate. [Link]

-

Kumar, N., et al. (2013). Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry. RSC Advances, 3(43), 20976-20986. [Link]

-

LabRulez LCMS. Ternary Gradient for Tenofovir Disoproxil Fumarate Impurity Profiling. [Link]

-

Gupta, A., et al. (2015). Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of tenofovir disoproxil fumarate. Journal of Pharmaceutical and Biomedical Analysis, 105, 111-118. [Link]

-

Reddy, G. S., et al. (2007). Reversed phase high performance liquid chromatographic determination of impurities of tenofovir disoproxil fumarate. ResearchGate. [Link]

-

Pharmaffiliates. Tenofovir Disoproxil-impurities. [Link]

-

World Health Organization. (2023). TENOFOVIR DISOPROXIL FUMARATE Draft proposal for revision for The International Pharmacopoeia. [Link]

-

Kumar, K. A., et al. (2020). Identification and quantification of potential impurities using lc-pda coupled with new qda mass detector in a new single tablet. SciSpace. [Link]

-

World Health Organization. (2022). TENOFOVIR DISOPROXIL FUMARATE TABLETS Draft proposal for inclusion in The International Pharmacopoeia. [Link]

- Google Patents. (2016).

-

SynZeal. Tenofovir Disoproxil Fumarate IP Impurity K. [Link]

-

TLC Pharma Labs. Tenofovir disoproxil Fumarate Impurities. [Link]

-

Li, J., et al. (2023). Study on Quality Control of Tenofovir Disoproxil Fumarate Enantiomers by High-Performance Liquid Chromatography–Mass Spectrometry. ResearchGate. [Link]

-

SynZeal. Tenofovir Impurities. [Link]

-

Caron, G., et al. (2014). CHARACTERIZATION OF TENOFOVIR DISOPROXIL FUMARATE BY SOLID STATE NMR. ResearchGate. [Link]

-

IJCRT.org. (2018). ANALYTICAL METHOD DEVLOPMENT FOR DETERMINATION OF TENOFOVIR DISPROXIL FUMARATE BY HPLC. [Link]

-

Yaman, N., Erdoğan, S., & Tasdelen, B. (2021). NMR spectra of the Tenofovir disoproxil fumarate (0.04 g) loaded CS-g-β-CD hydrogel. ResearchGate. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism | Semantic Scholar [semanticscholar.org]

- 3. ajprd.com [ajprd.com]

- 4. Identification, synthesis and characterization of new impurities in tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. synthinkchemicals.com [synthinkchemicals.com]

- 12. ajprd.com [ajprd.com]

- 13. researchgate.net [researchgate.net]

- 14. Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. lcms.labrulez.com [lcms.labrulez.com]

- 18. scispace.com [scispace.com]

- 19. Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. drugfuture.com [drugfuture.com]

- 21. researchgate.net [researchgate.net]

- 22. Tenofovir Disoproxil Fumarate IP Impurity K | 4121-40-8 | SynZeal [synzeal.com]

- 23. pharmaffiliates.com [pharmaffiliates.com]

- 24. pubs.acs.org [pubs.acs.org]

Mechanism of action of Tenofovir Disoproxil as a nucleotide reverse transcriptase inhibitor

Abstract

Tenofovir Disoproxil Fumarate (TDF), a cornerstone of antiretroviral therapy, represents a triumph of prodrug chemistry in the fight against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). As a nucleotide reverse transcriptase inhibitor (NRTI), its efficacy is rooted in a sophisticated intracellular activation cascade and a highly specific disruption of viral replication. This in-depth technical guide provides a comprehensive exploration of the mechanism of action of TDF, intended for researchers, scientists, and drug development professionals. We will dissect the journey of TDF from a bioavailable prodrug to its active diphosphate metabolite, detail its molecular interactions with viral reverse transcriptase, and elucidate the experimental methodologies used to characterize its potent antiviral activity.

Introduction: The Prodrug Strategy of Tenofovir Disoproxil Fumarate

Tenofovir, the parent drug, is an acyclic phosphonate analog of adenosine monophosphate.[1] While demonstrating potent antiviral activity in its diphosphorylated form, its inherent negative charge at physiological pH severely limits its oral bioavailability and cellular permeability.[2] To overcome this pharmacological hurdle, Tenofovir Disoproxil Fumarate (TDF) was developed. TDF is a prodrug in which the phosphonate group is esterified with two isopropoxycarbonyloxymethyl (disoproxil) groups, masking the negative charges and rendering the molecule more lipophilic.[3] This chemical modification significantly enhances its absorption from the gastrointestinal tract, allowing for effective oral administration.[4][5] Once absorbed, TDF undergoes rapid hydrolysis in the plasma and within cells to release tenofovir, initiating its journey towards becoming an active antiviral agent.[4][5]

Intracellular Activation: A Two-Step Phosphorylation Cascade

The antiviral activity of tenofovir is entirely dependent on its intracellular conversion to the active metabolite, tenofovir diphosphate (TFV-DP).[5][6] This activation is a two-step enzymatic process catalyzed by host cellular kinases.

-

Initial Hydrolysis: Following oral administration and absorption, the disoproxil esters of TDF are rapidly cleaved by plasma and intracellular esterases, releasing tenofovir into the systemic circulation and target cells.[5]

-

First Phosphorylation: Tenofovir is then phosphorylated by cellular adenylate kinase to form tenofovir monophosphate (TFV-MP).

-

Second Phosphorylation: Subsequently, TFV-MP is further phosphorylated by nucleoside diphosphate kinase to yield the active anabolite, tenofovir diphosphate (TFV-DP).[1]

This intracellular activation pathway is crucial for trapping the active drug within the target cells and ensuring its availability to inhibit viral replication. The long intracellular half-life of TFV-DP contributes to the convenience of once-daily dosing regimens for TDF.[4]

Caption: Intracellular activation pathway of Tenofovir Disoproxil Fumarate (TDF).

Molecular Mechanism of Reverse Transcriptase Inhibition

The primary target of TFV-DP is the viral reverse transcriptase (RT), an essential enzyme for retroviruses like HIV that transcribes the viral RNA genome into DNA, a process known as reverse transcription.[6] TFV-DP employs a dual mechanism to halt this critical step in the viral life cycle: competitive inhibition and chain termination.[5][6]

Competitive Inhibition

TFV-DP is a structural analog of the natural substrate, deoxyadenosine triphosphate (dATP).[7] This structural mimicry allows TFV-DP to bind to the active site of HIV-1 reverse transcriptase, directly competing with dATP for incorporation into the nascent viral DNA strand.[1][6] The affinity of TFV-DP for the viral reverse transcriptase is significantly higher than for human DNA polymerases, which accounts for its favorable safety profile.[4]

Chain Termination

Upon incorporation into the growing viral DNA chain, TFV-DP acts as a chain terminator.[5][6] Unlike natural deoxynucleotides, tenofovir lacks a 3'-hydroxyl group on its acyclic side chain.[6] The 3'-hydroxyl group is essential for the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate, a reaction catalyzed by reverse transcriptase. The absence of this crucial functional group in the incorporated tenofovir molecule prevents further elongation of the DNA chain, leading to premature termination of reverse transcription.[6] This incomplete viral DNA is non-functional and cannot be integrated into the host cell's genome, effectively aborting the viral replication cycle.

Caption: Dual mechanism of HIV-1 reverse transcriptase inhibition by TFV-DP.

Structural Basis of Action and Resistance

Crystallographic studies of HIV-1 reverse transcriptase in complex with a DNA template-primer and TFV-DP have provided atomic-level insights into its mechanism of action. These studies reveal that the phosphonate group of tenofovir interacts with key residues in the active site, including Lys65 and Arg72, which are also involved in binding the phosphate groups of natural dNTPs.[8]

The primary mutation in HIV-1 reverse transcriptase that confers resistance to tenofovir is the K65R mutation, a substitution of lysine with arginine at codon 65.[9][10] This mutation reduces the susceptibility to tenofovir by decreasing the efficiency of its incorporation into the viral DNA.[9] The bulkier guanidinium group of arginine at position 65 creates steric hindrance that disfavors the binding of the acyclic tenofovir molecule compared to the natural dATP substrate.[10] Interestingly, the K65R mutation can also lead to increased susceptibility to other NRTIs, such as zidovudine (AZT).[11]

Experimental Protocols for Characterizing Tenofovir's Antiviral Activity

The in vitro antiviral activity of tenofovir is quantified through various biochemical and cell-based assays. These assays are fundamental in drug discovery and development for determining the potency and selectivity of antiviral compounds.

Biochemical Assay: HIV-1 Reverse Transcriptase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.

Principle: The assay quantifies the incorporation of a labeled deoxynucleotide triphosphate into a synthetic template-primer by recombinant HIV-1 RT. The reduction in incorporation in the presence of an inhibitor is a measure of its inhibitory activity.

Step-by-Step Methodology:

-

Plate Preparation: A 96-well microtiter plate is coated with a poly(A) template.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing an oligo(dT) primer, a mixture of dNTPs including a labeled nucleotide (e.g., biotin-dUTP or digoxigenin-dUTP), and the test compound (TFV-DP) at various concentrations.[12]

-

Enzyme Addition: Purified recombinant HIV-1 reverse transcriptase is added to the wells to initiate the reaction.[12]

-

Incubation: The plate is incubated at 37°C to allow for DNA synthesis.[12]

-

Detection: The incorporated labeled nucleotides are detected using a colorimetric or chemiluminescent substrate. For instance, if biotin-dUTP is used, streptavidin conjugated to an enzyme like horseradish peroxidase (HRP) is added, followed by a chromogenic substrate.[13]

-

Data Analysis: The signal intensity is measured using a microplate reader. The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[12]

Cell-Based Assay: HIV-1 Antiviral Activity Assay

This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a cellular context.

Principle: Susceptible host cells are infected with HIV-1 in the presence of varying concentrations of the test compound (TDF). The inhibition of viral replication is quantified by measuring a viral marker, such as the p24 antigen or the activity of a reporter gene (e.g., luciferase) engineered into the virus.

Step-by-Step Methodology:

-

Cell Seeding: A susceptible T-cell line (e.g., MT-4 or TZM-bl cells) is seeded in a 96-well plate.[14]

-

Compound Addition: Serial dilutions of TDF are added to the wells.

-

Viral Infection: The cells are infected with a laboratory-adapted strain of HIV-1.[14]

-

Incubation: The plate is incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).[14]

-

Quantification of Viral Replication:

-

Cytotoxicity Assay: In parallel, the cytotoxicity of the compound on the host cells is determined using an assay such as the MTT assay to calculate the 50% cytotoxic concentration (CC50).[14]

-

Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is determined. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.[15]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the antiviral activity of tenofovir.

| Parameter | Value | Cell Line / Conditions | Reference |

| EC50 (HIV-1) | 0.005–0.5 µM | Various cell systems | [16] |

| IC50 (HIV-1 RT) | 11 nM (AD8 strain) | Biochemical assay | [17] |

| IC50 (HIV-1 RT) | 16 nM (NL4-3 strain) | Biochemical assay | [17] |

| Plasma Tenofovir Concentration / Wild-type IC50 Ratio | Median: 8.3 | In vivo (human plasma) | [18] |

Conclusion

Tenofovir Disoproxil Fumarate exemplifies a highly successful application of prodrug design to deliver a potent antiviral agent to its intracellular site of action. Its mechanism as a nucleotide reverse transcriptase inhibitor, involving competitive inhibition and obligate chain termination, provides a robust barrier to HIV and HBV replication. A thorough understanding of its intracellular activation, molecular interactions with the target enzyme, and the experimental methodologies used for its characterization is paramount for the continued development of novel antiretroviral therapies and for optimizing the clinical use of this essential medicine. The emergence of resistance, primarily through the K65R mutation, underscores the importance of ongoing research into the structural and functional dynamics of the virus-drug interaction to devise strategies to overcome these challenges.

References

-

Sarafianos, S. G., et al. (2009). Structural Basis for the Role of the K65R Mutation in HIV-1 Reverse Transcriptase Polymerization, Excision Antagonism, and Tenofovir Resistance. Journal of Biological Chemistry, 284(50), 35092–35100. [Link]

-

Das, K., et al. (2009). Structural basis for the role of the K65R mutation in HIV-1 reverse transcriptase polymerization, excision antagonism, and tenofovir resistance. The Journal of biological chemistry, 284(50), 35092–35100. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Tenofovir Disoproxil Fumarate? [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Tenofovir? [Link]

-

Adkins, J. C., & Peters, D. H. (1998). Tenofovir disoproxil fumarate. Drugs, 56(6), 1049–1055. [Link]

-

Pharmacology of Tenofovir Disoproxil Fumarate And Tenofovir Alafenamide ; Mechanism of action, Uses. (2025, March 16). YouTube. [Link]

-

Tuske, S., et al. (2004). Structures of HIV-1 RT-DNA Complexes Before and After Incorporation of The anti-AIDS Drug Tenofovir. Scribd. [Link]

-

Sarafianos, S. G., et al. (2009). Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase. Viruses, 1(3), 636–660. [Link]

-

Drugs.com. (2025, May 7). Truvada: Uses, Dosage, Side Effects, Warnings. [Link]

-

Michailidis, E., et al. (2012). Hypersusceptibility mechanism of Tenofovir-resistant HIV to EFdA. Retrovirology, 9, 8. [Link]

-

Götte, M., et al. (2011). Understanding the molecular mechanism of sequence dependent Tenofovir removal by HIV-1 reverse transcriptase: differences in primer binding site versus polypurine tract. The Journal of biological chemistry, 286(34), 30055–30064. [Link]

-

Martin, J. N., et al. (2006). LOW CSF Concentrations of the Nucleotide HIV Reverse Transcriptase Inhibitor, Tenofovir. JAIDS Journal of Acquired Immune Deficiency Syndromes, 42(3), 356–358. [Link]

-

Thomson, E. C., et al. (2020). Hepatitis B virus resistance to tenofovir: fact or fiction? A systematic literature review and structural analysis of drug resistance mechanisms. Wellcome open research, 5, 20. [Link]

-

Tuske, S., et al. (2004). Structures of HIV-1 RT-DNA complexes before and after incorporation of the anti-AIDS drug tenofovir. Nature structural & molecular biology, 11(5), 469–474. [Link]

-

Sluis-Cremer, N., et al. (2014). Recent findings on the mechanisms involved in tenofovir resistance. Viruses, 6(8), 3074–3091. [Link]

-

Callebaut, C., et al. (2015). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial agents and chemotherapy, 59(10), 5909–5916. [Link]

-

ResearchGate. (n.d.). Comparison with the Reverse Transcriptase (RT) inhibitor Tenofovir... [Link]

-

Callebaut, C., et al. (2015). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial agents and chemotherapy, 59(10), 5909–5916. [Link]

-

aidsmap. (2007, April 11). Further development of resistance infrequent in patients taking tenofovir despite low-level viremia and K65R mutation. [Link]

-

Li, J., et al. (2016). The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope. PloS one, 11(3), e0150523. [Link]

-

Sacace Biotechnologies. (2012, July 1). HIV-1 Real Time RT-PCR Kit User Manual. [Link]

-

Montefiori, D. C. (2021, October). Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells. HCV Database. [Link]

-

Agrawal, K., & Narayan, M. (2017). Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics. Mini reviews in medicinal chemistry, 17(1), 54–73. [Link]

-

Valentovic, M. A., et al. (2017). Factors Contributing to the Antiviral Effectiveness of Tenofovir. The Journal of pharmacology and experimental therapeutics, 363(2), 245–252. [Link]

-

DNA-Technology. (n.d.). HIV Quantitative REAL-TIME PCR Kit USER MANUAL. [Link]

-

Deeks, S. G., et al. (2002). Determining the antiviral activity of tenofovir disoproxil fumarate in treatment-naive chronically HIV-1-infected individuals. Aids, 16(11), 1517–1523. [Link]

-

Bocharov, G., et al. (2020). Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV. Viruses, 12(10), 1079. [Link]

Sources

- 1. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent findings on the mechanisms involved in tenofovir resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]

- 5. youtube.com [youtube.com]

- 6. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 7. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase [mdpi.com]

- 9. Structural Basis for the Role of the K65R Mutation in HIV-1 Reverse Transcriptase Polymerization, Excision Antagonism, and Tenofovir Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis for the role of the K65R mutation in HIV-1 reverse transcriptase polymerization, excision antagonism, and tenofovir resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hypersusceptibility mechanism of Tenofovir-resistant HIV to EFdA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. xpressbio.com [xpressbio.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. medkoo.com [medkoo.com]

- 17. researchgate.net [researchgate.net]

- 18. LOW CSF Concentrations of the Nucleotide HIV Reverse Transcriptase Inhibitor, Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Tenofovir Disoproxil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir Disoproxil, commonly available as its fumarate salt (TDF), is a cornerstone in the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2][3] It belongs to the class of drugs known as nucleotide analog reverse transcriptase inhibitors (NtRTIs).[1][2] This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, mechanism of action, synthesis, and analysis of Tenofovir Disoproxil, tailored for a scientific audience. The rationale behind its design as a prodrug is a key focus, highlighting the chemical modifications that transformed a potent but poorly bioavailable compound into a clinically effective oral medication.

Chemical Structure and Stereochemistry

Tenofovir Disoproxil is an acyclic nucleoside phosphonate diester analog of adenosine monophosphate.[4] The core structure consists of an adenine base linked to a phosphonate group through a chiral propylene glycol bridge.[1] The chemical name is Bis{[(isopropoxycarbonyl)oxy]methyl} ({[(2R)-1-(6-amino-9H-purin-9-yl)-2-propanyl]oxy}methyl)phosphonate.[1]

The chirality at the propyl group is critical for its biological activity. The active stereoisomer is the (R)-enantiomer. This specific spatial arrangement is essential for its recognition and subsequent phosphorylation by cellular enzymes and its interaction with the viral reverse transcriptase.

The "disoproxil" moiety refers to the two isopropoxycarbonyloxymethyl ester groups attached to the phosphonate. These lipophilic groups mask the negatively charged phosphonate, significantly enhancing the molecule's ability to permeate cell membranes and improving its oral bioavailability.[1][5] Tenofovir itself, the parent drug, is a dianion at physiological pH and has poor lipid membrane permeability, which initially limited its therapeutic potential.[5] The disoproxil groups are designed to be cleaved by cellular esterases, releasing the active drug intracellularly.[1][6]

Tenofovir Disoproxil is most commonly formulated as a fumarate salt to improve its stability and handling properties.[3][7]

Caption: Chemical Structure of Tenofovir Disoproxil Fumarate.

Physicochemical Properties

Tenofovir Disoproxil Fumarate is a white to off-white crystalline powder.[4] Its physicochemical properties are crucial for its formulation, stability, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₀N₅O₁₀P (Tenofovir Disoproxil) | [1][8] |

| C₂₃H₃₄N₅O₁₄P (Tenofovir Disoproxil Fumarate) | [3] | |

| Molecular Weight | 635.5 g/mol (Fumarate salt) | [3] |

| Melting Point | 113-115°C | [9] |

| Solubility | 13.4 mg/mL in distilled water at 25°C | [4] |

| Slightly soluble in DMSO and Methanol | [9] | |

| Log P | 1.25 (octanol/phosphate buffer, pH 6.5) | [4] |

| Appearance | White to off-white crystalline powder | [4] |

Mechanism of Action: A Prodrug Strategy

The therapeutic efficacy of Tenofovir Disoproxil is entirely dependent on its intracellular conversion to the active metabolite, Tenofovir Diphosphate.[10][11] This multi-step process is a classic example of a successful prodrug strategy, designed to overcome the poor oral bioavailability of the parent compound, Tenofovir.

-

Absorption and Hydrolysis: Following oral administration, Tenofovir Disoproxil is absorbed from the gastrointestinal tract.[11] In the plasma and tissues, it is rapidly hydrolyzed by esterases, cleaving the two disoproxil groups to release Tenofovir.[6][12][13] This initial conversion is crucial as the prodrug itself is not active.

-

Intracellular Phosphorylation: Once inside the target cells (primarily lymphocytes and hepatocytes), Tenofovir undergoes two successive phosphorylation steps catalyzed by cellular kinases.[10][14] This converts Tenofovir into Tenofovir Diphosphate, the pharmacologically active metabolite.[10][11]

Caption: Metabolic activation of Tenofovir Disoproxil.

-

Inhibition of Viral Reverse Transcriptase: Tenofovir Diphosphate acts as a competitive inhibitor of viral reverse transcriptase.[10][12] It mimics the natural substrate, deoxyadenosine 5'-triphosphate (dATP).[10] When incorporated into the growing viral DNA chain, it causes premature chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[10][11] This effectively halts viral replication.[2][11]

Tenofovir Diphosphate shows selective inhibition of viral reverse transcriptase with limited effect on human DNA polymerases, which contributes to its favorable safety profile.[1]

Caption: Mechanism of action of Tenofovir Diphosphate.

Pharmacology and Pharmacokinetics

-

Absorption and Bioavailability: The oral bioavailability of Tenofovir from Tenofovir Disoproxil Fumarate is approximately 25% in fasted individuals.[1][4] Administration with a high-fat meal can increase the area under the curve (AUC) by about 40%.[1][15]

-

Distribution: Tenofovir has a low plasma protein binding (<0.7%).[4] It is widely distributed in tissues, with a volume of distribution of approximately 0.8 L/kg.[15]

-

Metabolism: Tenofovir Disoproxil is a prodrug that is rapidly converted to Tenofovir.[12] Tenofovir itself is not a substrate, inducer, or inhibitor of cytochrome P450 (CYP450) enzymes, which minimizes the potential for drug-drug interactions mediated by this pathway.[4][12][13]

-

Elimination: Tenofovir is primarily eliminated unchanged by the kidneys through a combination of glomerular filtration and active tubular secretion.[4][12][15] The serum half-life is approximately 17 hours, while the intracellular half-life of the active Tenofovir Diphosphate is significantly longer (≥60 hours), which supports a once-daily dosing regimen.[12][16]

Chemical Synthesis

The industrial synthesis of Tenofovir Disoproxil Fumarate is a multi-step process that has been optimized to improve yield and purity.[17][18] A common manufacturing route involves three main stages.[18]

Experimental Protocol: Synthesis of Tenofovir Disoproxil Fumarate

Stage 1: Synthesis of (R)-9-(2-Hydroxypropyl)adenine

-

React adenine with (R)-propylene carbonate in the presence of a base like sodium hydroxide in a suitable solvent (e.g., DMF) at an elevated temperature (e.g., 120°C).[18]

-

The (R)-propylene carbonate is used in excess to drive the reaction to completion.[18]

-

The product, (R)-9-(2-hydroxypropyl)adenine, is isolated and purified.

Stage 2: Synthesis of Tenofovir

-

The hydroxyl group of (R)-9-(2-hydroxypropyl)adenine is O-alkylated with a phosphonate derivative, such as diethyl p-toluenesulfonyloxymethylphosphonate.[19] This reaction is carried out in a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) using a strong base.[18][19]

-

The resulting diethyl phosphonate intermediate is then hydrolyzed to form Tenofovir.[1][18] This is typically achieved by dealkylation using agents like trimethylsilyl bromide.[1]

Stage 3: Synthesis of Tenofovir Disoproxil and Salt Formation

-

Tenofovir is reacted with chloromethyl isopropyl carbonate in the presence of a base (e.g., triethylamine) in a solvent like NMP.[18][20] This step introduces the two isoproxil ester groups onto the phosphonate moiety, forming the crude free base of Tenofovir Disoproxil.[18]

-

The crude Tenofovir Disoproxil is then treated with fumaric acid in an appropriate solvent to crystallize Tenofovir Disoproxil Fumarate, the final active pharmaceutical ingredient (API).[1][18]

Analytical Methods

Robust analytical methods are essential for the quality control of Tenofovir Disoproxil Fumarate in bulk drug substance and pharmaceutical formulations. UV-Visible Spectrophotometry and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are commonly employed techniques.

Experimental Protocol: UV-Visible Spectrophotometric Analysis

This method is suitable for the quantitative estimation of Tenofovir Disoproxil Fumarate.

-

Solvent Selection: Methanol or distilled water can be used as a solvent.[21][22]

-

Preparation of Standard Stock Solution:

-

Accurately weigh 10 mg of Tenofovir Disoproxil Fumarate and dissolve it in 100 ml of the chosen solvent to obtain a concentration of 100 µg/ml.[21]

-

-

Preparation of Working Standard Solutions:

-

Prepare a series of dilutions from the stock solution to create concentrations ranging from approximately 5 to 40 µg/ml.[23]

-

-

Determination of Absorption Maximum (λmax):

-

Calibration Curve:

-

Analysis of Sample:

-

Prepare a solution of the unknown sample with a concentration that falls within the linear range of the calibration curve.

-

Measure its absorbance at the λmax and determine the concentration from the calibration curve.

-

Experimental Protocol: RP-HPLC Analysis

RP-HPLC provides a more specific and sensitive method for the determination of Tenofovir Disoproxil Fumarate and its impurities.

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[25]

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 5.0) and an organic solvent (e.g., methanol or acetonitrile) is typical. A common ratio is Methanol:Phosphate Buffer (90:10 v/v).[24]

-

Flow Rate: A flow rate of 1.0 to 1.2 ml/min is generally used.[24]

-

Injection Volume: 20 µl.[24]

-

-

Preparation of Standard Solution:

-

Preparation of Sample Solution:

-

For tablets, accurately weigh and powder a sufficient number of tablets.

-

Dissolve a quantity of powder equivalent to a known amount of the drug in the mobile phase.

-

Sonicate and filter the solution before injection.

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

The retention time for Tenofovir Disoproxil Fumarate is typically in the range of 2-6 minutes, depending on the specific conditions.[21][24]

-

Quantify the drug in the sample by comparing its peak area with the peak areas of the standards. The method should be validated for linearity, accuracy, precision, and specificity as per ICH guidelines.[24]

-

References

-

Wikipedia. Tenofovir disoproxil. [Link]

-

Drugs.com. Tenofovir Disoproxil. [Link]

-

Patsnap Synapse. (2024-07-17). What is the mechanism of Tenofovir Disoproxil Fumarate? [Link]

-

Kearney, B. P., Flaherty, J. F., & Shah, J. (2004). Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics. Clinical pharmacokinetics, 43(9), 595–612. [Link]

-

TSI Journals. Industrially viable synthesis of tenofovir a key intermediate of tenofovir disoproxil fumarate and related impurities. Organic Chemistry: An Indian Journal. [Link]

-

International Journal of Pharmaceutical Erudition. (2021). Analytical Method Development and Validation of Tenofovir Disoproxil Fumarate in Bulk and Pharmaceutical Formulation by UV Spectrophotometry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Tenofovir Disoproxil Fumarate: A Powerful Tool Against Viral Infections. [Link]

-

YouTube. (2025-03-16). Pharmacology of Tenofovir Disoproxil Fumarate And Tenofovir Alafenamide ; Mechanism of action, Uses. [Link]

-

PubChem. Tenofovir Disoproxil Fumarate. [Link]

-

Ripin, D. H. B., et al. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Organic Process Research & Development, 14(5), 1194-1201. [Link]

-

PubChem. Tenofovir Disoproxil. [Link]

-

University of Liverpool. Tenofovir-DF PK Fact Sheet. [Link]

-

Der Pharma Chemica. (2016). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. [Link]

-

World Journal of Pharmaceutical Sciences. (2018-02-01). New Analytical Method Development and Validation of Tenofovir disoproxil fumarate in Bulk and Tablet by Using UV- Spectrophotometric Method. [Link]

-

ResearchGate. (2025-08-09). Tenofovir Disoproxil Fumarate: Clinical Pharmacology and Pharmacokinetics. [Link]

-

Moreno, M., et al. (2014). Pharmacokinetics of Tenofovir Disoproxil Fumarate and Ritonavir-Boosted Saquinavir Mesylate Administered Alone or in Combination at Steady State. Antimicrobial Agents and Chemotherapy, 58(7), 3975-3982. [Link]

-

Gnanarajan, G., et al. (2011). A Validated Method for Development of Tenofovir as API and Tablet Dosage Forms by UV Spectroscopy. International Journal of Pharmaceutical and Clinical Research, 3(3), 70-72. [Link]

-

International Journal of Research in Pharmaceutical Science and Technology. (2020). A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation. [Link]

-

Hazra, J., et al. (2004). Single-Dose and Steady-State Pharmacokinetics of Tenofovir Disoproxil Fumarate in Human Immunodeficiency Virus-Infected Children. Antimicrobial Agents and Chemotherapy, 48(1), 124-129. [Link]

-

Biosciences Biotechnology Research Asia. (2023-05-26). Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. [Link]

-

U.S. Food and Drug Administration. VIREAD (tenofovir disoproxil fumarate) Tablets Label. [Link]

-

PubChem. Tenofovir disoproxil phosphate. [Link]

-

ResearchGate. Process of converting the prodrug TDF to TFV and ultimately to the active substance TFV diphosphate. [Link]

-

ResearchGate. Chemical structure of tenofovir disoproxil fumarate. [Link]

-

ACS Publications. (2015-03-03). Characterization of Tenofovir Disoproxil Fumarate and Its Behavior under Heating. [Link]

-

National Institutes of Health. (2023-04-21). Converting from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide in Patients with Hepatitis B Following Liver Transplantation. [Link]

-

Babusis, D., et al. (2013). Nucleotide analogue prodrug tenofovir disoproxil enhances lymphoid cell loading following oral administration in monkeys. Molecular pharmaceutics, 10(2), 459–466. [Link]

-

Kim, D. W., et al. (2020). Development of novel tenofovir disoproxil phosphate salt with stability enhancement and bioequivalence to the commercial tenofovir disoproxil fumarate salt in rats and beagle dogs. International journal of pharmaceutics, 575, 118957. [Link]

-

International Association of Providers of AIDS Care. tenofovir disoproxil fumarate (Viread). [Link]

Sources

- 1. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Tenofovir Disoproxil Fumarate | C23H34N5O14P | CID 6398764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Nucleotide analogue prodrug tenofovir disoproxil enhances lymphoid cell loading following oral administration in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Single-Dose and Steady-State Pharmacokinetics of Tenofovir Disoproxil Fumarate in Human Immunodeficiency Virus-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of novel tenofovir disoproxil phosphate salt with stability enhancement and bioequivalence to the commercial tenofovir disoproxil fumarate salt in rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tenofovir Disoproxil | C19H30N5O10P | CID 5481350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tenofovir disoproxil fumarate | 202138-50-9 [chemicalbook.com]

- 10. Tenofovir Disoproxil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]

- 12. Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of Tenofovir Disoproxil Fumarate and Ritonavir-Boosted Saquinavir Mesylate Administered Alone or in Combination at Steady State - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 16. researchgate.net [researchgate.net]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. tsijournals.com [tsijournals.com]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. jyoungpharm.org [jyoungpharm.org]

- 23. wjpsonline.com [wjpsonline.com]

- 24. files01.core.ac.uk [files01.core.ac.uk]

- 25. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]

In Vitro Antiviral Activity of Tenofovir Disoproxil against HIV and HBV: An In-depth Technical Guide

Abstract

Tenofovir Disoproxil Fumarate (TDF), a cornerstone of antiviral therapy, has demonstrated potent in vitro and clinical efficacy against both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). This technical guide provides an in-depth exploration of the in vitro antiviral activity of TDF, intended for researchers, scientists, and drug development professionals. We will dissect its molecular mechanism of action, detail established experimental protocols for evaluating its potency, present key quantitative data, and discuss the landscape of viral resistance. This guide is structured to offer not just procedural steps, but also the scientific rationale behind the experimental designs, ensuring a comprehensive understanding of TDF's in vitro profile.

Introduction: The Clinical Significance of Tenofovir Disoproxil

Tenofovir Disoproxil Fumarate (TDF) is an orally bioavailable prodrug of tenofovir, an acyclic nucleotide analog of adenosine 5'-monophosphate.[1] Since its approval, TDF has become a critical component of combination antiretroviral therapy (cART) for HIV-1 infection and a first-line agent for the treatment of chronic hepatitis B.[2][3] Its potent antiviral activity, favorable resistance profile, and convenient once-daily dosing have solidified its role in managing these global health challenges.[4] Understanding its in vitro characteristics is fundamental to its clinical application and the development of next-generation antiviral agents.

Molecular Mechanism of Action: A Tale of Two Viruses

The broad-spectrum antiviral activity of tenofovir stems from its ability to target the reverse transcriptase of HIV and the DNA polymerase of HBV, both of which are essential enzymes for viral replication.[5] However, as a prodrug, TDF must first be converted into its pharmacologically active form, tenofovir diphosphate (TFV-DP).[6]

Intracellular Activation Pathway

The journey of TDF from an inactive prodrug to a potent viral inhibitor is a multi-step intracellular process:

-

Hydrolysis: Upon oral administration and absorption, TDF is rapidly hydrolyzed by plasma and gut esterases to tenofovir.[7]

-

First Phosphorylation: Tenofovir is then transported into target cells where it undergoes the first phosphorylation step to become tenofovir monophosphate (TFV-MP). This reaction is catalyzed by cellular adenylate kinases, with adenylate kinase 2 (AK2) being a key enzyme in this conversion.[1][8]

-

Second Phosphorylation: Subsequently, TFV-MP is phosphorylated to the active tenofovir diphosphate (TFV-DP). This second step can be carried out by several cellular kinases, including nucleoside diphosphate kinases (NDPKs), pyruvate kinases (PK), and creatine kinases (CK).[8] The specific kinases involved can be tissue-dependent.[1][9]

Caption: Intracellular activation of Tenofovir Disoproxil (TDF).

Inhibition of HIV Reverse Transcriptase

In the context of HIV infection, TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase. It competes with the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for incorporation into the growing viral DNA chain.[7] Because tenofovir lacks a 3'-hydroxyl group, its incorporation into the DNA strand results in obligatory chain termination, preventing the completion of reverse transcription and halting viral replication.[5][10]

Inhibition of HBV DNA Polymerase

Similarly, in HBV-infected cells, TFV-DP targets the viral DNA polymerase.[2] It competitively inhibits the polymerase, and its incorporation into the elongating viral DNA chain leads to premature termination.[2][11] This dual mechanism of competitive inhibition and chain termination is the basis for TDF's potent anti-HBV activity.[11]

Caption: Competitive inhibition and chain termination by TFV-DP.

In Vitro Efficacy Assessment: Methodologies and Key Findings

The in vitro antiviral activity of TDF is typically quantified by determining its 50% effective concentration (EC50), which is the concentration of the drug required to inhibit viral replication by 50%.

In Vitro Models for HIV Activity

A variety of cell lines are employed to assess the anti-HIV activity of TDF. The choice of cell line is critical as it can influence the observed potency.

-

Commonly Used Cell Lines:

-

Lymphoblastoid T-cell lines (e.g., MT-2, MT-4, C8166): These are immortalized cell lines that are highly permissive to HIV infection and are commonly used for screening antiviral compounds.[12][13]

-

Peripheral Blood Mononuclear Cells (PBMCs): As primary cells, PBMCs provide a more physiologically relevant model for HIV infection.[14] They are often used to confirm findings from cell line studies.

-

Reporter Cell Lines (e.g., CEM-GFP): These cell lines are engineered to express a reporter gene (like Green Fluorescent Protein) under the control of the HIV-1 Long Terminal Repeat (LTR) promoter.[15] Viral replication can be quantified by measuring the reporter signal, offering a high-throughput screening method.[16]

-

Experimental Protocol: HIV Antiviral Assay

The following is a generalized protocol for determining the EC50 of TDF against HIV-1 in a lymphoblastoid cell line.

Materials:

-

Lymphoblastoid T-cell line (e.g., MT-2)

-

HIV-1 laboratory strain (e.g., HIV-1 IIIB)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Tenofovir Disoproxil Fumarate (TDF) stock solution

-

96-well cell culture plates

-

p24 antigen ELISA kit

Procedure:

-

Cell Seeding: Seed the T-cell line into a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well).

-

Drug Dilution: Prepare serial dilutions of TDF in complete culture medium and add them to the appropriate wells. Include a no-drug control.

-

Viral Infection: Infect the cells with a standardized amount of HIV-1. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus strain.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a defined period (typically 5-7 days).

-

Quantification of Viral Replication: At the end of the incubation period, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition of p24 production for each drug concentration relative to the no-drug control. The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

In Vitro Models for HBV Activity

For assessing anti-HBV activity, hepatocyte-derived cell lines that support HBV replication are essential.

-

Commonly Used Cell Lines:

-

HepG2.2.15: This is a human hepatoblastoma cell line that is stably transfected with a greater-than-genome-length HBV DNA, enabling constitutive production of infectious virus particles.[11] It is a widely used and well-characterized model for in vitro HBV studies.

-

HepAD38: Similar to HepG2.2.15, this cell line also supports HBV replication, which can be regulated by tetracycline.[17]

-

Primary Human Hepatocytes (PHHs): As the natural host cells for HBV, PHHs offer the most physiologically relevant in vitro model, though their use is often limited by availability and variability.[11]

-

Experimental Protocol: HBV Antiviral Assay

The following is a generalized protocol for determining the EC50 of TDF against HBV in HepG2.2.15 cells.

Materials:

-

HepG2.2.15 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS and G418)

-

Tenofovir Disoproxil Fumarate (TDF) stock solution

-

96-well cell culture plates

-

DNA extraction kit

-

Quantitative PCR (qPCR) reagents for HBV DNA

Procedure:

-

Cell Seeding: Seed HepG2.2.15 cells into a 96-well plate and allow them to adhere and become confluent.

-

Drug Treatment: Replace the culture medium with fresh medium containing serial dilutions of TDF. Include a no-drug control. Replenish the medium with the appropriate drug concentrations every 2-3 days.

-

Incubation: Incubate the plates for an extended period, typically 7-10 days, to allow for multiple rounds of viral replication and to observe a significant reduction in viral load.

-

Quantification of Viral Replication:

-

Extracellular HBV DNA: Collect the culture supernatant and extract the viral DNA. Quantify the amount of HBV DNA using qPCR.

-

Intracellular HBV Replicative Intermediates: Lyse the cells and extract the intracellular DNA. Analyze the HBV replicative intermediates by Southern blot or qPCR.

-

-

Data Analysis: Calculate the percentage of inhibition of HBV DNA replication for each drug concentration relative to the no-drug control. Determine the EC50 value using a dose-response curve.

Caption: Generalized workflow for in vitro antiviral assays.

Quantitative Efficacy of Tenofovir Disoproxil

The in vitro potency of TDF can vary depending on the specific viral strain and the cell line used in the assay.

| Virus | Cell Line | EC50 Range (µM) | Reference(s) |

| HIV-1 | Lymphoblastoid cell lines, PBMCs | 0.04 - 8.5 | [14] |

| HBV | HepG2.2.15 | ~0.02 (for TDF) | [11] |

| HBV | HepG2.2.15 | ~1.1 (for Tenofovir) | [11] |

Note: The potency of TDF is significantly higher than that of tenofovir due to the prodrug moiety enhancing cellular uptake.[11]

In Vitro Resistance Profile

The development of drug resistance is a significant challenge in antiviral therapy. In vitro resistance selection studies are crucial for predicting the genetic pathways to resistance and for assessing the activity of a drug against pre-existing resistant variants.

HIV-1 Resistance

-

Primary Resistance Mutation: The primary mutation associated with tenofovir resistance in HIV-1 is the K65R substitution in the reverse transcriptase enzyme.[18][19] This mutation reduces the susceptibility to tenofovir by approximately 3 to 4-fold.[19]

-

Cross-Resistance: The K65R mutation can also confer cross-resistance to other nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs).[19]

-

Activity Against Other Resistant Strains: Tenofovir generally retains activity against HIV-1 strains with thymidine analog mutations (TAMs), which are associated with resistance to zidovudine and stavudine.[18]

HBV Resistance

Tenofovir has a high genetic barrier to resistance in HBV.[20]

-

Activity Against Lamivudine-Resistant HBV: TDF demonstrates full activity against lamivudine-resistant HBV strains (e.g., those with rtL180M and rtM204V/I mutations) both in vitro and clinically.[11][21][22]

-

Activity Against Adefovir-Resistant HBV: The major adefovir resistance mutation, rtN236T, can confer a 3 to 4-fold reduced susceptibility to tenofovir in vitro.[11][23] The rtA194T mutation has also been associated with a minor reduction in tenofovir susceptibility.[11]

-

Lack of De Novo Resistance: Long-term clinical studies have shown a very low incidence of de novo tenofovir resistance in HBV-infected patients.[24]

Combination Studies

In clinical practice, TDF is almost always used in combination with other antiviral agents. In vitro studies have demonstrated that when combined with other antiretroviral drugs, TDF exhibits additive to synergistic effects against HIV-1.[14] For HBV, combination therapy of TDF with emtricitabine has shown synergistic antiviral effects in vitro.[17]

Conclusion

Tenofovir Disoproxil Fumarate is a potent inhibitor of both HIV and HBV replication, a characteristic that is well-supported by extensive in vitro data. Its mechanism of action, centered on the competitive inhibition and chain termination of viral polymerases by its active metabolite, tenofovir diphosphate, is highly effective. The established in vitro methodologies detailed in this guide provide a robust framework for the continued evaluation of TDF and the discovery of new antiviral compounds. While viral resistance remains a consideration, TDF's high genetic barrier to resistance in HBV and its activity against certain resistant HIV strains underscore its durability as a critical tool in the management of these viral infections.

References

-

PubChem. (n.d.). Tenofovir Disoproxil. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2024, November 28). Tenofovir disoproxil. Retrieved from [Link]

-

Delaney, W. E., 4th, Ray, A. S., Yang, H., Qi, X., Xiong, S., & Miller, M. D. (2006). Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. Antimicrobial Agents and Chemotherapy, 50(7), 2471–2477. [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Tenofovir? Synapse. Retrieved from [Link]

-

Di Paolo, D., Racu, C., & Nevola, R. (2010). Tenofovir and its potential in the treatment of hepatitis B virus. Infection and Drug Resistance, 3, 105–115. [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Tenofovir Disoproxil Fumarate? Synapse. Retrieved from [Link]

-

Hachiya, A., & Matsuda, Z. (2015). Tenofovir Activating Kinases May Impact the Outcome of HIV Treatment and Prevention. EBioMedicine, 2(8), 786–787. [Link]

-

Luo, W. W., Liu, Y., & Liu, H. (2012). Evaluation of Single and Combination Therapies with Tenofovir Disoproxil Fumarate and Emtricitabine In Vitro and in a Robust Mouse Model Supporting High Levels of Hepatitis B Virus Replication. Antimicrobial Agents and Chemotherapy, 56(10), 5316–5323. [Link]

-

Margot, N. A., Johnson, A. A., Miller, M. D., & Callebaut, C. (2015). Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro. Antimicrobial Agents and Chemotherapy, 59(10), 5917–5924. [Link]

-

Margot, N. A., Isaacson, E., McGowan, I., & Miller, M. D. (2006). In Vitro Human Immunodeficiency Virus Type 1 Resistance Selections with Combinations of Tenofovir and Emtricitabine or Abacavir and Lamivudine. Antimicrobial Agents and Chemotherapy, 50(12), 4087–4095. [Link]

-

Demeter, L. M., Meehan, P. M., Morse, G., Fischl, M., Para, M., & Powderly, W. (2000). Use of tissue culture cell lines to evaluate HIV antiviral resistance. Journal of Clinical Virology, 18(1), 45-58. [Link]

-

Babusis, D., Geleziunas, R., & Saksela, K. (2013). Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors. Antimicrobial Agents and Chemotherapy, 57(8), 3794-3801. [Link]

-

Margot, N. A., Johnson, A., Miller, M. D., & Callebaut, C. (2015). Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro. Antimicrobial Agents and Chemotherapy, 59(10), 5917–5924. [Link]

-

Demeter, L. M., Meehan, P. M., Morse, G., Fischl, M., Para, M., & Powderly, W. (2000). Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance. Journal of Clinical Virology, 18(1), 45-58. [Link]

-

Gandhi, M., & Gandhi, R. T. (2020). A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. The Journal of the International Association of Providers of AIDS Care, 19, 2325958220915551. [Link]

-

Chan, H. L., & Fung, J. (2013). Advances in Nucleotide Antiviral Development from Scientific Discovery to Clinical Applications: Tenofovir Disoproxil Fumarate for Hepatitis B. Hepatology International, 7(4), 811–820. [Link]

-

Funge, S. K., Lee, S. A., & Matthews, P. C. (2019). Hepatitis B virus resistance to tenofovir: fact or fiction? A systematic literature review and structural analysis of drug resistance mechanisms. Wellcome Open Research, 4, 165. [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Tefovir? Synapse. Retrieved from [Link]

-

aidsmap. (2024, May 10). Tenofovir disoproxil fumarate. Retrieved from [Link]

-

Delaney, W. E., 4th, Ray, A. S., Yang, H., Qi, X., Xiong, S., & Miller, M. D. (2006). Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus. Antimicrobial Agents and Chemotherapy, 50(7), 2471–2477. [Link]

-

Nelson, M., Portsmouth, S., & Stebbing, J. (2005). Efficacy of Tenofovir Disoproxil Fumarate in Antiretroviral Therapy-Naive and -Experienced Patients Coinfected with HIV-1 and Hepatitis B Virus. The Journal of Infectious Diseases, 192(2), 192-197. [Link]

-

Anderson, P. L., & Kiser, J. J. (2019). Genetic variation of kinases and activation of nucleotide analog reverse transcriptase inhibitor tenofovir. Pharmacogenomics, 20(1), 1-5. [Link]

-

Gervaix, A., & Spertini, F. (1998). A new reporter cell line to monitor HIV infection and drug susceptibility in vitro. Proceedings of the National Academy of Sciences of the United States of America, 95(20), 11883–11888. [Link]

-

Oztop, I., & Unutmaz, D. (2006). T-cell line for HIV drug screening using EGFP as a quantitative marker of HIV-1 replication. BioTechniques, 40(2), 209-214. [Link]

-

Schinazi, R. F., & Coats, S. J. (2023). Tenofovir Activation is Diminished in the Brain and Liver of Creatine Kinase Brain-Type Knockout Mice. Antimicrobial Agents and Chemotherapy, 67(10), e0062423. [Link]

-

de Man, R. A., van der Eijk, A. A., & Schalm, S. W. (2004). Tenofovir blocks viral replication in HBV monoinfected and in HIV-HBV coinfected patients with lamivudine resistance. HIV i-Base. Retrieved from [Link]

Sources

- 1. Genetic variation of kinases and activation of nucleotide analog reverse transcriptase inhibitor tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tenofovir and its potential in the treatment of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tenofovir disoproxil fumarate | aidsmap [aidsmap.com]

- 4. What is the mechanism of Tefovir? [synapse.patsnap.com]

- 5. What is the mechanism of Tenofovir? [synapse.patsnap.com]